Ethyl 3-(1-chloro-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate
Description
Ethyl 3-(1-chloro-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate (CAS: 459791-92-5) is a heterocyclic compound featuring a fused pyrido[1,2-a]benzimidazole core. Its molecular formula is C₂₅H₂₃ClN₄O₂, with a molecular weight of 446.93 g/mol . Key structural features include:
- A chloro group at position 1.
- A cyano group at position 2.
- A methyl group at position 3.
- An ethyl propanoate ester side chain at position 2.
Predicted physicochemical properties include a density of 1.28 g/cm³ and a pKa of 4.93, suggesting moderate lipophilicity and weak acidity . The compound’s fused heterocyclic system and electron-withdrawing substituents (Cl, CN) likely enhance its reactivity in electrophilic or nucleophilic interactions.
Properties
IUPAC Name |
ethyl 3-(1-chloro-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-3-24-16(23)9-8-12-11(2)13(10-20)18-21-14-6-4-5-7-15(14)22(18)17(12)19/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAZCTLDJCYJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-chloro-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the chloro, cyano, and methyl groups through various substitution reactions. The final step involves esterification to introduce the ethyl propanoate group.
Formation of Pyrido[1,2-a]benzimidazole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminobenzimidazole and a pyridine derivative under acidic conditions.
Introduction of Functional Groups: The chloro and cyano groups can be introduced via nucleophilic substitution reactions using reagents like thionyl chloride and cyanogen bromide, respectively.
Esterification: The final step involves the reaction of the intermediate compound with ethyl bromoacetate in the presence of a base like potassium carbonate to form the ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-chloro-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine or the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(1-chloro-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which Ethyl 3-(1-chloro-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes. The cyano and chloro groups are particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Electrophilicity: The target compound’s chloro and cyano groups may facilitate covalent interactions with biological nucleophiles (e.g., cysteine residues), a feature absent in analogs like I-6373 or peptide hybrids .
- Solubility : Pyridazine-containing analogs (e.g., I-6230) exhibit higher polarity, suggesting better aqueous solubility than the target compound .
- Biological Targets: The (3-methylphenyl)amino substituent in Chemlyte 40264-97-9 could improve affinity for tyrosine kinase receptors, whereas the target compound’s chloro group may favor DNA alkylation mechanisms .
Biological Activity
Ethyl 3-(1-chloro-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate, a compound characterized by its unique structure and potential therapeutic applications, has garnered attention in various biological studies. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C18H16ClN3O
- Molecular Weight : 341.8 g/mol
- CAS Number : 329709-13-9
The structure features a benzimidazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various protein kinases involved in cancer cell proliferation. This inhibition leads to reduced tumor growth and enhanced apoptosis in cancer cells.
- Interaction with Heat Shock Proteins (HSPs) : The compound may influence the activity of heat shock proteins, particularly HSP90, which plays a crucial role in the stabilization of oncogenic proteins. Inhibiting HSP90 can trigger cancer cell death and sensitize cells to chemotherapy agents .
- Antimicrobial Activity : Compounds with similar structural motifs have demonstrated antimicrobial properties against a range of pathogens, suggesting potential applications in treating infectious diseases.
Table 1: Summary of Biological Activities
| Activity Type | Outcome | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against bacteria | |
| HSP90 Inhibition | Reduces tumor growth |
Case Study 1: Antitumor Effects
A study investigated the antitumor effects of this compound in a xenograft mouse model. The results indicated significant tumor reduction compared to control groups, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of the compound against various bacterial strains. The findings revealed that it exhibited notable activity against Gram-positive bacteria, suggesting its utility in developing new antibiotics.
Q & A
Q. What are the optimized synthetic routes for Ethyl 3-(1-chloro-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate, and how can reaction conditions be adjusted to improve yields?
Methodological Answer : Synthesis typically involves tandem annulation reactions between intermediates such as benzimidazole derivatives and ethyl propanoate precursors. For example, analogous protocols use reflux conditions with absolute ethanol and catalytic glacial acetic acid to promote cyclization . Yield optimization may require adjusting stoichiometry (e.g., 1:1 molar ratios of triazole derivatives to aldehydes) and extending reflux times (4–6 hours) to ensure complete intermediate conversion . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/petroleum ether gradients) is recommended to isolate the target compound .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Provides definitive confirmation of molecular geometry, bond lengths (e.g., mean C–C bond deviation: 0.002 Å), and crystallographic purity .
- HSQC NMR : Resolves ambiguities in proton-carbon correlations, particularly for distinguishing aromatic protons in the pyrido-benzimidazole core .
- GC-FID/MS : Validates molecular weight (exact mass: ~370–380 Da) and detects impurities from incomplete chlorination or cyano-group incorporation .
Advanced Research Questions
Q. How can mechanistic discrepancies in the reductive stabilization of intermediates during synthesis be resolved?
Methodological Answer : Contradictions in intermediate stability often arise from competing reaction pathways (e.g., solvolysis vs. metal-catalyzed reduction). To resolve this:
- Perform Van Krevelen analysis on intermediates to track oxygen/carbon ratios and identify over-oxidized byproducts .
- Use time-resolved FTIR to monitor real-time carbonyl (C=O) and nitrile (C≡N) group transformations during reactions .
- Compare catalytic systems (e.g., Pd/C vs. Raney Ni) to assess hydrogenation efficiency and selectivity for the cyano group .
Q. What strategies mitigate spectral interference in NMR analysis caused by conformational flexibility of the propanoate side chain?
Methodological Answer :
- Variable-temperature NMR (VT-NMR) : Conduct experiments at 298–323 K to reduce line broadening caused by rotational isomerism .
- COSY and NOESY : Differentiate between axial/equatorial conformers of the pyrido-benzimidazole ring system by identifying through-space proton interactions .
- Deuterated solvents (e.g., DMSO-d6) : Suppress solvent peaks that overlap with propanoate methylene signals (δ 2.5–4.0 ppm) .
Q. How do steric and electronic effects of the chloro and cyano substituents influence reactivity in cross-coupling reactions?
Methodological Answer :
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Suzuki-Miyaura coupling reactions .
- Competitive kinetic studies : Compare reaction rates of the parent compound vs. analogs lacking the chloro/cyano groups under standardized Pd-catalyzed conditions .
- XPS analysis : Quantify electron-withdrawing effects of the cyano group by measuring binding energy shifts in nitrogen 1s spectra .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between theoretical and experimental yields in large-scale syntheses?
Methodological Answer :
- Scale-dependent kinetic profiling : Identify bottlenecks (e.g., heat transfer limitations) using microreactor arrays to replicate large-scale conditions .
- Elemental analysis (EA) : Cross-validate purity against calculated C/H/N/O percentages (e.g., C: ~62%, N: ~7.5%) to detect unaccounted byproducts .
- HPLC-MS with charged aerosol detection (CAD) : Quantify low-abundance impurities (e.g., dechlorinated analogs) that evade GC-FID .
Stability and Storage
Q. What conditions prevent hydrolytic degradation of the ester group during long-term storage?
Methodological Answer :
- Store under inert gas (argon) at –20°C in amber vials to minimize ester hydrolysis via moisture/light exposure .
- Pre-treat storage containers with molecular sieves (3Å) to adsorb residual water .
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS monitoring to establish degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
